Propan-2-yl 1-bromoethenesulfonate
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Description
Propan-2-yl 1-bromoethenesulfonate is a useful research compound. Its molecular formula is C5H9BrO3S and its molecular weight is 229.09. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 1,2,3-Triazole Derivatives and Antifungal Activity
Propan-2-yl 1-bromoethenesulfonate is utilized in the synthesis of 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAc or click chemistry). These derivatives exhibit significant in vitro antifungal activity against Candida strains, highlighting their potential as drug candidates for antifungal applications. The study identifies halogen-substituted triazole derivatives as promising for further structural modifications to enhance antifungal efficacy (Lima-Neto et al., 2012).
Neurogenesis Induction in Neural Stem Cells
Aminopropyl carbazole derivatives, including those synthesized from this compound, have been shown to induce neurogenesis by increasing final cell division in neural stem cells (NSCs). These compounds, such as P7C3 and its derivatives, enhance the number of cells in NSC cultures devoid of growth factors like EGF and FGF2 without inducing astrocytogenesis, signifying their potential in neural repair and neurodegenerative disease treatment strategies (Shin et al., 2015).
Photophysical Study of Fluorescent Probes
The compound has been investigated for its role in the photophysical behavior of probes like acrylodan and prodan in aqueous alcohol mixtures. These studies contribute to understanding solvent effects on the fluorescence of biological probes, aiding in the development of more effective fluorescent markers for biological and chemical research (Moreno Cerezo et al., 2001).
Antifungal Compounds Synthesis
Research involving this compound has led to the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives showing high antifungal activity against Candida spp. strains. These findings indicate potential for the development of new antifungal agents with low toxicity and high efficacy, contributing to the battle against fungal infections (Zambrano-Huerta et al., 2019).
Biodiesel Production via Enzymatic Transesterification
The use of propan-2-ol as an acyl acceptor in the lipase-catalyzed transesterification of vegetable oils for biodiesel production demonstrates an innovative application of this compound. This process yields high conversion rates for biodiesel from various sources, such as jatropha, karanj, and sunflower oils, underlining an environmentally friendly and efficient approach to biodiesel synthesis (Modi et al., 2006).
Properties
IUPAC Name |
propan-2-yl 1-bromoethenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3S/c1-4(2)9-10(7,8)5(3)6/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJPKFWVDMRISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C(=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.